An In-depth Technical Guide to 4-(Diphenylamino)phenol: Structure, Properties, and Applications
An In-depth Technical Guide to 4-(Diphenylamino)phenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Triarylamine Phenol
4-(Diphenylamino)phenol is a fascinating aromatic compound that integrates a phenolic hydroxyl group with a triarylamine structure. This unique combination of functional groups imparts a rich chemical character, making it a molecule of significant interest in diverse scientific fields, from materials science to medicinal chemistry. Its core structure consists of a phenol ring substituted at the para position with a diphenylamino group. This arrangement allows for extensive electronic delocalization across the molecule, which is fundamental to its chemical properties and applications. Triarylamines, in general, are known for their electron-donating nature and stability of their radical cations, while the phenolic hydroxyl group provides a site for antioxidant activity and further chemical modification.[1][2] This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, synthesis, and key applications of 4-(Diphenylamino)phenol, providing a technical resource for researchers and professionals.
Chemical Structure and Identification
The fundamental architecture of 4-(Diphenylamino)phenol is key to its functionality. The nitrogen atom of the diphenylamino group is directly bonded to the fourth carbon of the phenol ring. This linkage allows for significant electronic communication between the electron-rich diphenylamino moiety and the phenolic ring.
Caption: Generalized workflow for the synthesis of 4-(Diphenylamino)phenol.
Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of 4-(Diphenylamino)phenol.
Objective: To synthesize 4-(Diphenylamino)phenol from 4-bromophenol and diphenylamine.
Materials:
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4-Bromophenol
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Diphenylamine
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Palladium(II) acetate (Pd(OAc)₂)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Cesium carbonate (Cs₂CO₃)
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Anhydrous toluene
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenol (1.0 eq), diphenylamine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
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Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Characterization: Characterize the purified product by NMR and IR spectroscopy and confirm its purity.
Causality behind Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its deactivation.
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Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial for the efficiency of the Buchwald-Hartwig amination. They facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
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Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often effective in these couplings.
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Anhydrous Solvent: Water can interfere with the catalytic cycle and should be excluded.
Key Applications of 4-(Diphenylamino)phenol
The unique electronic and chemical properties of 4-(Diphenylamino)phenol make it a valuable building block and functional material in several areas.
Organic Electronics
Triarylamine derivatives are widely used in organic electronics due to their excellent hole-transporting properties and high electrochemical stability. [1]The triphenylamine core in 4-(Diphenylamino)phenol makes it a promising candidate for:
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Hole-Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs): The electron-donating nature of the diphenylamino group facilitates the injection and transport of holes from the anode to the emissive layer, improving device efficiency and stability.
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Organic Photovoltaics (OPVs): As a component of donor materials in bulk heterojunction solar cells.
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Perovskite Solar Cells: As a hole-transporting material, contributing to the high efficiency and stability of these devices.
The phenolic hydroxyl group offers a convenient handle for further functionalization, allowing for the fine-tuning of its electronic properties and solubility for specific device architectures.
Antioxidant and Stabilizer
Phenolic compounds are well-known for their ability to act as radical scavengers, making them effective antioxidants. [3]4-(Diphenylamino)phenol combines the antioxidant properties of a hindered phenol with the radical-scavenging capabilities of an aromatic amine. This dual functionality makes it a potent stabilizer for polymers and other organic materials, protecting them from degradation caused by heat, light, and oxidation. The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical, thereby neutralizing it and preventing further degradation.
Medicinal Chemistry and Drug Development
The structural motif of 4-(Diphenylamino)phenol has been identified as a promising scaffold in drug discovery. For instance, derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed and synthesized as potent androgen receptor (AR) antagonists. [4]These compounds show potential for the treatment of prostate cancer. [4]The diphenylamino and phenol groups can engage in various interactions with biological targets, and the overall structure provides a framework that can be readily modified to optimize pharmacological properties.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-(Diphenylamino)phenol.
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Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6][7]* Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [6]Wash hands thoroughly after handling. [5]* Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
4-(Diphenylamino)phenol is a multifunctional molecule with a rich chemical profile that makes it a valuable compound in both fundamental research and applied sciences. Its triarylamine and phenolic moieties confer desirable electronic and antioxidant properties, which are being exploited in the development of advanced materials for organic electronics and as effective stabilizers. Furthermore, its potential as a scaffold in medicinal chemistry highlights its versatility. As research continues to uncover new synthetic methodologies and applications, the importance of 4-(Diphenylamino)phenol in the scientific landscape is set to grow.
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